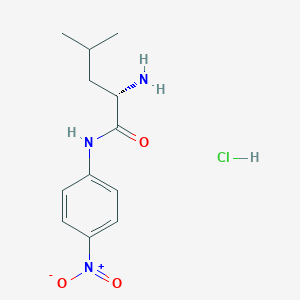

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

Übersicht

Beschreibung

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a methyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride typically involves the reaction of 4-nitrophenylamine with a suitable precursor under controlled conditions. One common method includes the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often involve solvent-free methods or the use of mild catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and environmental sustainability. Techniques such as catalytic hydrogenation and solvent-free reactions are employed to minimize waste and enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride undergoes various chemical reactions, including:

Reduction: Catalytic reduction of the nitro group to an amine group using hydrogenation techniques.

Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. Conditions such as elevated temperatures and the presence of catalysts like palladium on carbon are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include reduced amine derivatives and substituted phenyl compounds, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenethylamine hydrochloride: Shares the nitrophenyl group but differs in its overall structure and reactivity.

4-Nitrophenol: Another nitrophenyl compound with distinct chemical properties and applications.

Uniqueness

Its ability to undergo multiple types of reactions and its versatility in synthesis make it a valuable compound for research and industrial purposes .

Biologische Aktivität

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride, also known as a substrate for various biochemical applications, has garnered interest due to its potential biological activities. This compound is primarily recognized for its role in biochemistry and molecular biology, particularly in enzyme assays.

- Molecular Formula : C₁₂H₁₈ClN₃O₃

- Molecular Weight : 251.28 g/mol

- CAS Number : 4178-93-2

Biological Applications

- Enzyme Substrate :

-

Antimicrobial Properties :

- Research indicates that derivatives of this compound may exhibit antimicrobial activity. A study focused on targeting virulence factors in Pseudomonas aeruginosa highlighted the potential of similar compounds to inhibit bacterial growth and biofilm formation, suggesting that this compound might share similar properties .

- Neurotrophic Effects :

Case Study 1: Peroxidase Activity Detection

In a controlled experiment, this compound was tested for its efficacy as a peroxidase substrate. The results demonstrated a significant increase in colorimetric change proportional to enzyme concentration, confirming its utility in enzyme assays.

Case Study 2: Antimicrobial Activity

A study explored the effectiveness of various nitrophenyl derivatives against Pseudomonas aeruginosa. The findings revealed that compounds with similar structural motifs exhibited significant inhibition of bacterial growth, supporting the hypothesis that this compound may also possess antimicrobial properties.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Application |

|---|---|---|

| This compound | Enzyme substrate, potential antimicrobial | Biochemical assays |

| L-Leucine-p-nitroanilide | Substrate for serine proteases | Enzyme kinetics |

| 4-Nitrophenyl acetate | Substrate for esterases | Biochemical assays |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYXOWPGRWPLS-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585198 | |

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16010-98-3 | |

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.